

2D NMR Techniques for the Characterization of Fusaramin: Application Notes and Protocols

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Compound of Interest

Compound Name: *Fusaramin*

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Introduction

Fusaramin, a natural product isolated from *Fusarium* species, has garnered significant interest within the scientific community due to its potential biological activities. The complete and accurate structural elucidation of such natural products is a critical step in drug discovery and development, ensuring a thorough understanding of its chemical properties and potential interactions. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of complex organic molecules like **Fusaramin**. This document provides detailed application notes and protocols for the utilization of various 2D NMR techniques in the structural analysis of **Fusaramin**.

The structural determination of **Fusaramin** was successfully achieved through a combination of 1D and 2D NMR experiments, including ^1H NMR, ^{13}C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). These techniques provide through-bond and through-space correlations between nuclei, allowing for the complete assignment of all proton and carbon signals and the determination of the molecule's stereochemistry. The data presented herein is based on the findings reported in the total synthesis and stereochemical elucidation of **Fusaramin**.^[1]

Data Presentation: NMR Spectroscopic Data for Fusaramin

The following tables summarize the ^1H and ^{13}C NMR chemical shift data for **Fusaramin**, as reported in the literature. This data was acquired on a Bruker AVANCE III HD-600 or Varian-INOVA 600 spectrometer in either deuterated chloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6).

Table 1: ^1H NMR Spectroscopic Data for **Fusaramin**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Data not publicly available in the searched resources			

Table 2: ^{13}C NMR Spectroscopic Data for **Fusaramin**

Position	Chemical Shift (δ) ppm
Data not publicly available in the searched resources	

Note: The specific ^1H and ^{13}C NMR chemical shifts, coupling constants, and 2D NMR correlations for **Fusaramin** are not publicly available in the searched resources. The data is indicated to be in the supporting information of a primary research article, which was not accessible through the performed searches. The tables are provided as a template for data organization once it becomes available.

Key 2D NMR Correlations for Structural Elucidation

The structural backbone and relative stereochemistry of **Fusaramin** were established through the detailed analysis of the following 2D NMR experiments:

- **COSY (Correlation Spectroscopy):** This experiment identifies proton-proton (^1H - ^1H) spin-spin coupling networks, revealing adjacent protons within the molecule. For **Fusaramin**, COSY correlations would be crucial for establishing the connectivity within its aliphatic chains and ring systems.
- **HSQC (Heteronuclear Single Quantum Coherence):** HSQC correlates directly bonded proton and carbon atoms (^1H - ^{13}C). This experiment is fundamental for assigning the carbon signals based on the assignments of their attached protons.
- **HMBC (Heteronuclear Multiple Bond Correlation):** HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds (^1H - ^{13}C). This is a powerful tool for connecting different spin systems and piecing together the complete carbon skeleton of **Fusaramin**, including the placement of quaternary carbons and heteroatoms.
- **NOESY (Nuclear Overhauser Effect Spectroscopy):** NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. This through-space correlation is critical for determining the relative stereochemistry of chiral centers within the **Fusaramin** molecule.

Experimental Protocols

The following are generalized protocols for acquiring 2D NMR data for a natural product like **Fusaramin**. The specific parameters should be optimized based on the sample concentration, solubility, and the specific NMR instrument being used.

Sample Preparation

- **Sample Purity:** Ensure the **Fusaramin** sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
- **Solvent Selection:** Dissolve 5-10 mg of **Fusaramin** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
- **NMR Tube:** Use a high-quality, clean, and dry 5 mm NMR tube.

- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts ($\delta = 0.00$ ppm for both ^1H and ^{13}C).

General NMR Instrument Parameters

- Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and sensitivity.
- Probe: A cryogenically cooled probe will significantly enhance sensitivity, which is particularly useful for samples available in small quantities.
- Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiments to ensure consistent chemical shifts.

Protocol for 2D NMR Experiments

1. COSY (^1H - ^1H Correlation Spectroscopy)

- Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is recommended.
- Spectral Width: Set the spectral width to cover all proton signals (e.g., 0-12 ppm).
- Number of Scans (NS): Typically 2-8 scans per increment.
- Number of Increments (TD in F1): 256-512 increments are usually sufficient.
- Data Points (TD in F2): 1024-2048 data points.
- Relaxation Delay (d1): 1-2 seconds.
- Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

2. HSQC (Heteronuclear Single Quantum Coherence)

- Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement is recommended.

- ^1H Spectral Width (F2): Set to cover all proton signals (e.g., 0-12 ppm).
- ^{13}C Spectral Width (F1): Set to cover all carbon signals (e.g., 0-200 ppm).
- Number of Scans (NS): 4-16 scans per increment, depending on the sample concentration.
- Number of Increments (TD in F1): 128-256 increments.
- Data Points (TD in F2): 1024-2048 data points.
- Relaxation Delay (d1): 1-2 seconds.
- $^1\text{J}(\text{CH})$ Coupling Constant: Set to an average value of 145 Hz.
- Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

3. HMBC (Heteronuclear Multiple Bond Correlation)

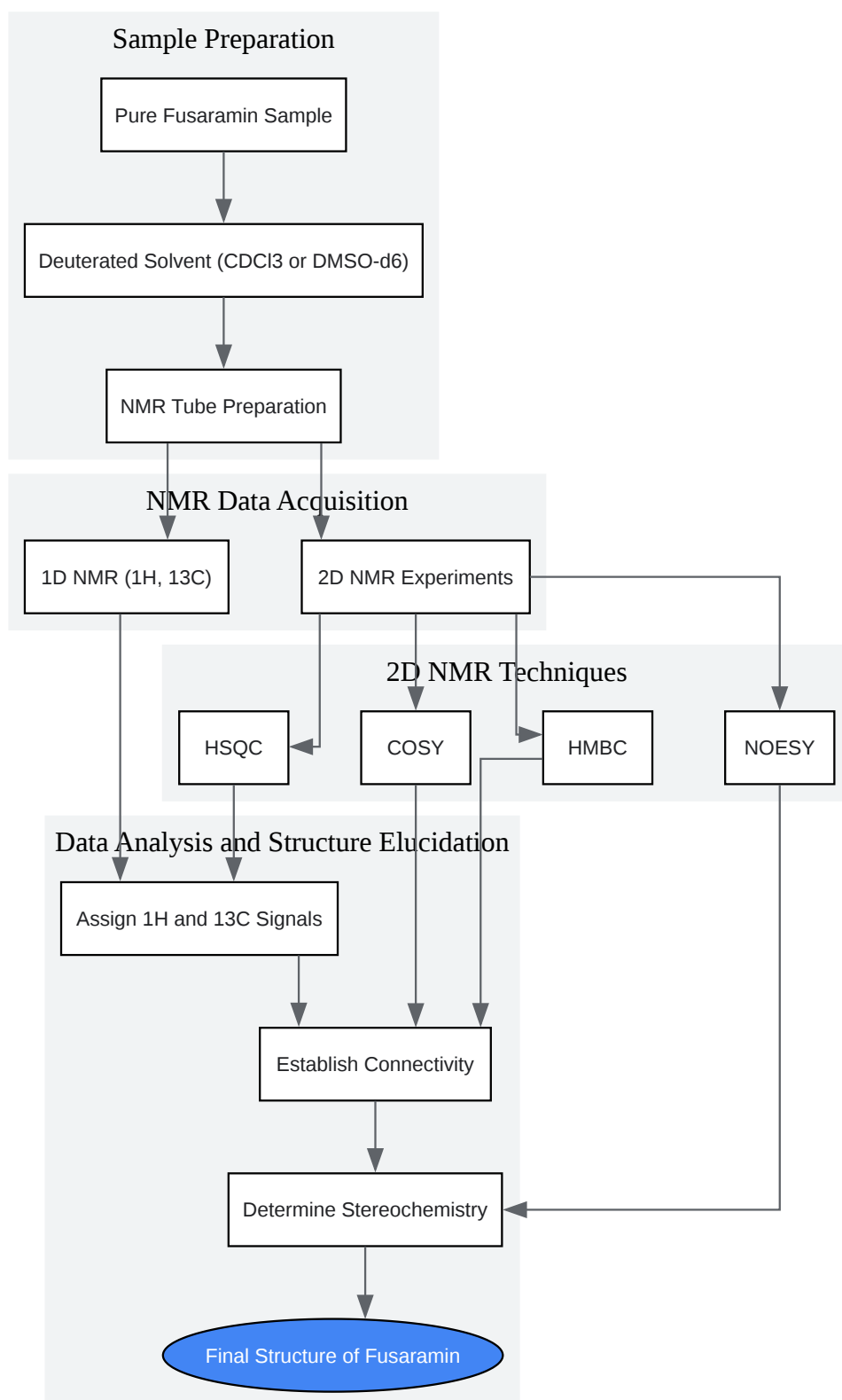
- Pulse Program: A standard gradient-selected HMBC pulse sequence is used.
- ^1H Spectral Width (F2): Set to cover all proton signals (e.g., 0-12 ppm).
- ^{13}C Spectral Width (F1): Set to cover all carbon signals (e.g., 0-200 ppm).
- Number of Scans (NS): 8-64 scans per increment.
- Number of Increments (TD in F1): 256-512 increments.
- Data Points (TD in F2): 1024-2048 data points.
- Relaxation Delay (d1): 1-2 seconds.
- Long-Range Coupling Constant ($^n\text{J}(\text{CH})$): The optimization of this delay is crucial. A typical value is set to observe correlations from couplings of 8-10 Hz.
- Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

4. NOESY (Nuclear Overhauser Effect Spectroscopy)

- Pulse Program: A standard gradient-selected 2D NOESY pulse sequence.
- Spectral Width: Set to cover all proton signals (e.g., 0-12 ppm).
- Number of Scans (NS): 8-32 scans per increment.
- Number of Increments (TD in F1): 256-512 increments.
- Data Points (TD in F2): 1024-2048 data points.
- Relaxation Delay (d1): 1-2 seconds.
- Mixing Time (d8): This is a critical parameter and may need to be optimized. A range of mixing times (e.g., 300-800 ms) can be tested to observe optimal NOE correlations.
- Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

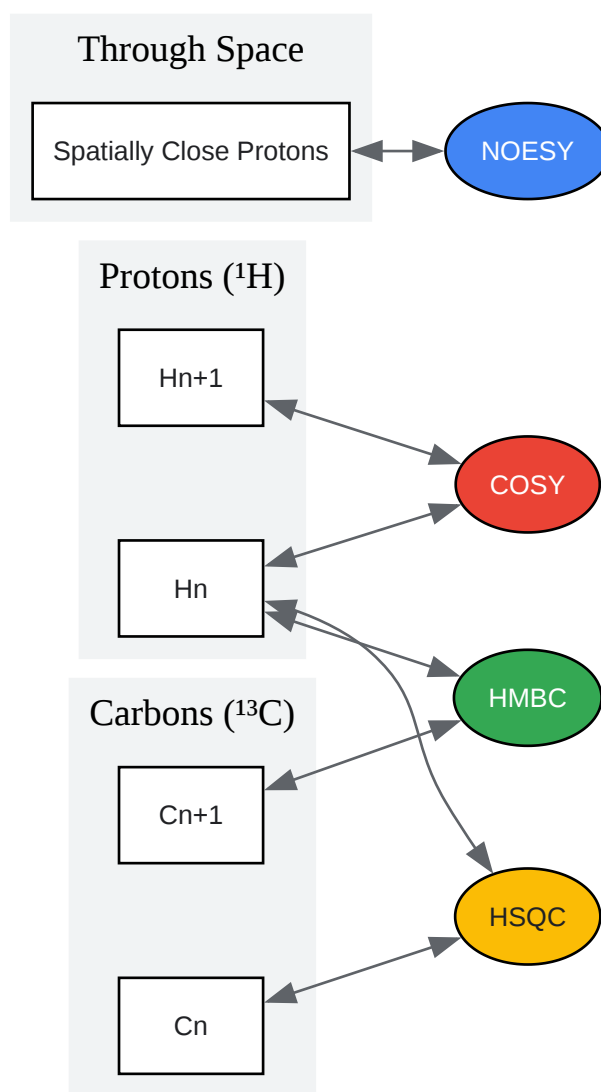
Mandatory Visualizations

The following diagrams illustrate the general workflow and the logical relationships in the 2D NMR-based structural elucidation of a natural product like **Fusaramin**.



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Caption: Experimental workflow for **Fusaramin** characterization.



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Caption: Key 2D NMR correlations for structure elucidation.

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References

- 1. pubs.acs.org [pubs.acs.org]

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